molecular formula C17H26N2 B246964 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine

1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine

Cat. No. B246964
M. Wt: 258.4 g/mol
InChI Key: LFPGJWLDVBLIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine, also known as MPBP, is a synthetic compound that belongs to the class of piperidine derivatives. MPBP has been used in scientific research to study its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine acts as a dopamine transporter inhibitor by blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine signaling and activation of reward pathways in the brain.
Biochemical and Physiological Effects
The increased dopamine signaling caused by this compound can result in a range of biochemical and physiological effects. These include increased locomotor activity, increased heart rate and blood pressure, and changes in body temperature. This compound has also been found to have anxiogenic effects, which may be related to its effects on the dopamine system.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine in lab experiments is its potency as a dopamine transporter inhibitor. This allows for the study of the effects of dopamine signaling on behavior and cognition. However, one limitation of using this compound is its potential for abuse, which may limit its use in certain research settings.

Future Directions

There are several future directions for research involving 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine. One area of interest is the role of dopamine signaling in addiction and substance abuse. This compound may be useful in studying the effects of dopamine transporter inhibitors on drug-seeking behavior. Another area of interest is the potential therapeutic applications of dopamine transporter inhibitors, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression.
Conclusion
In conclusion, this compound is a synthetic compound that has been used in scientific research to study its effect on the central nervous system. It acts as a potent dopamine transporter inhibitor and has been used to study the role of dopamine in reward pathways and addiction. This compound has a range of biochemical and physiological effects, including increased locomotor activity and changes in body temperature. While there are limitations to its use, this compound has several potential future directions for research, including its role in addiction and substance abuse, and its therapeutic applications.

Synthesis Methods

The synthesis of 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine involves the reaction of 2-methylbenzyl chloride with 1-pyrrolidine in the presence of sodium hydride. The resulting intermediate is then reacted with piperidine to produce this compound. The purity of this compound can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has been used in scientific research to study its effect on the central nervous system. It has been found to act as a potent dopamine transporter inhibitor, and as such, has been used to study the role of dopamine in reward pathways and addiction. This compound has also been used to study the effects of dopamine transporter inhibitors on cognition and memory.

properties

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine

InChI

InChI=1S/C17H26N2/c1-15-6-2-3-7-16(15)14-18-12-8-17(9-13-18)19-10-4-5-11-19/h2-3,6-7,17H,4-5,8-14H2,1H3

InChI Key

LFPGJWLDVBLIHP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2CCC(CC2)N3CCCC3

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)N3CCCC3

Origin of Product

United States

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